1,3-Butanediol,4-bromo-, (3S)-
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Overview
Description
(S)-4-Bromo-1,3-butanediol is an organic compound with the molecular formula C4H9BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-4-Bromo-1,3-butanediol can be synthesized through several methods. One common approach involves the bromination of 1,3-butanediol. This reaction typically uses hydrobromic acid (HBr) as the brominating agent under controlled conditions to ensure selective bromination at the desired position.
Another method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
In an industrial setting, the production of (S)-4-Bromo-1,3-butanediol may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Bromo-1,3-butanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-bromo-1,3-butanedial, while nucleophilic substitution with cyanide can produce 4-cyano-1,3-butanediol.
Scientific Research Applications
(S)-4-Bromo-1,3-butanediol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (S)-4-Bromo-1,3-butanediol exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the bromine atom, which can act as a leaving group in substitution reactions. In biological systems, its activity may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-butanol: Similar in structure but differs in the position of the bromine atom.
1,3-Dibromo-2-propanol: Contains two bromine atoms, leading to different reactivity and applications.
4-Chloro-1,3-butanediol: Chlorine replaces bromine, resulting in different chemical properties.
Uniqueness
(S)-4-Bromo-1,3-butanediol is unique due to its specific chiral configuration and the presence of both hydroxyl and bromine functional groups
Properties
IUPAC Name |
(3S)-4-bromobutane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUSBDGDRMPKD-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CBr)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@@H](CBr)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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